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Compound of Interest

Compound Name: Dasatinib Dimeric Impurity

CAS No.: 910297-61-9

Cat. No.: B569062 Get Quote

Abstract
The identification and quantification of high-molecular-weight impurities in Tyrosine Kinase

Inhibitors (TKIs) are critical for ensuring drug safety and efficacy. This guide details the protocol

for characterizing the Dasatinib Dimer, a known process-related impurity and potential

degradation product formed via oxidative coupling. We present a robust UHPLC-HRMS

methodology capable of resolving the dimer from the parent drug and elucidating its structure

through isotopic pattern analysis and collision-induced dissociation (CID) fragmentation.

Introduction
Dasatinib (Sprycel®) is a potent multi-targeted TKI used in the treatment of chronic myeloid

leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+

ALL). Structurally, it contains an aminothiazole core and a piperazine moiety, both of which are

susceptible to oxidative transformations.

During synthesis and storage, Dasatinib can undergo dimerization. The Dasatinib Dimer is

classified as a "Process-Related Impurity" and must be controlled according to ICH Q3A(R2)

guidelines. Unlike simple oxidation products (e.g., N-oxides), the dimer presents unique

analytical challenges due to its high lipophilicity, low solubility, and complex isotopic signature

(due to the presence of two chlorine atoms).
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Why HRMS?
Standard HPLC-UV methods often lack the specificity to distinguish the dimer from other high-

retention hydrophobic impurities. High-Resolution Mass Spectrometry (HRMS) provides:

Exact Mass (<5 ppm): Confirms the elemental composition (

vs

).

Isotopic Fidelity: The

pattern confirms the presence of two chlorine atoms.

Structural Insight: MS/MS fragmentation reveals the linkage site (e.g., aminothiazole-

aminothiazole coupling).

Experimental Protocol
Chemicals and Reagents

Reference Standards: Dasatinib (Free Base, >99%), Dasatinib Dimer Impurity Standard (if

available; otherwise generated via stress testing).

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

Additives: LC-MS Grade Ammonium Formate, Formic Acid.

Sample Preparation
Stock Solution: Dissolve 10 mg of Dasatinib drug substance in 10 mL of DMSO to obtain a 1

mg/mL solution.

Stress Testing (In-situ Dimer Generation): To generate the dimer for method development,

expose a 0.1 mg/mL Dasatinib solution (in 50:50 ACN:Water) to 3%

for 4 hours at room temperature.
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Analytical Sample: Dilute stock/stressed samples to 10 µg/mL with 10% ACN in Water. Filter

through a 0.22 µm PTFE filter.

UHPLC Conditions
System: Vanquish Horizon / Agilent 1290 Infinity II or equivalent.

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters ACQUITY UPLC BEH

C18.

Rationale: A sub-2-micron C18 column provides the high peak capacity needed to

separate the hydrophobic dimer from the parent peak.

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Note: Ammonium formate is preferred over phosphate buffers to prevent ion suppression

in MS.

Gradient Program:

Time (min) Flow Rate (mL/min) % Mobile Phase B Event

0.00 0.40 10 Equilibration

1.00 0.40 10 Sample Injection

10.00 0.40 90
Elution of

Parent/Impurities

12.00 0.40 95 Wash (Dimer Elution)

12.10 0.40 10 Return to Initial

15.00 0.40 10 Re-equilibration

HRMS Parameters (Q-TOF / Orbitrap)
Ionization: Heated Electrospray Ionization (HESI), Positive Mode.
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Spray Voltage: 3.5 kV.

Capillary Temp: 320°C.

Resolution: 70,000 (Orbitrap) or >30,000 (Q-TOF) FWHM at m/z 200.

Scan Range: m/z 100 – 1200.

Fragmentation: Data-Dependent Acquisition (DDA) with Stepped Normalized Collision

Energy (NCE: 20, 40, 60).

Results and Discussion
Identification of the Dimer (MS1 Analysis)
The Dasatinib monomer (

) has a protonated monoisotopic mass of 488.1630 Da. The covalent Dasatinib Dimer (formed
by loss of 2H,

) has the formula

.

Theoretical m/z [M+H]+: 973.3030

Observed m/z: 973.30xx (Target Mass Error < 5 ppm)

Isotopic Pattern Analysis: The presence of two Chlorine atoms creates a distinct isotopic

envelope:

M (100%):

M+2 (~65%):

M+4 (~10%):

Validation: If the M+2 peak is only ~33% relative to M, the species is likely a non-covalent

adduct or a different impurity. A ~65% abundance confirms the
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stoichiometry of the dimer.

Structural Elucidation (MS2 Analysis)
Fragmentation of the dimer (m/z 973.3) typically yields:

m/z 488.16 (Monomer): Cleavage of the intermolecular bond (if weak) or reformation of the

monomeric species.

m/z 401.1 (Core Fragment): Loss of the piperazine tail (

) from the monomeric unit.

Diagnostic Fragment: If the dimerization occurs via the aminothiazole ring, fragments

retaining the specific linkage will appear in the high mass range (e.g., m/z > 500).

Proposed Mechanism
Based on metabolic studies of Dasatinib (which forms reactive quinone-imine intermediates),

the dimerization is likely an oxidative coupling event. The reactive intermediate (generated at

the chloro-methyl-phenyl ring or the aminothiazole) attacks a nucleophilic site on a second

Dasatinib molecule.

Visual Workflows
Analytical Workflow Diagram
This diagram outlines the decision tree for identifying the dimer from a complex mixture.
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Caption: Step-by-step UHPLC-HRMS workflow for isolating and characterizing the Dasatinib

Dimer.

Structural Elucidation Logic
This diagram visualizes the logic used to confirm the dimer structure based on MS data.
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Isotope Pattern
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([2M+Na]+ etc.)

Mismatch

MS/MS Fragments

Fragment m/z 488
(Monomer Recovery)

Fragment m/z 401
(Typical Dasatinib Loss)

Oxidative Dimer
C44H50Cl2N14O4S2

Click to download full resolution via product page

Caption: Logic flow for confirming the Dasatinib Dimer using Isotopic Pattern Analysis and

MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b569062?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/371753621_RP-LC_Method_Development_and_Validation_for_Dasatinib_Forced_Degradation_Study_Isolation_and_Structural_Characterization_by_NMR_and_HRMS
https://pmc.ncbi.nlm.nih.gov/articles/PMC3202349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3202349/
https://impactfactor.org/PDF/IJPQA/15/IJPQA,Vol15,Issue4,Article6.pdf
https://veeprho.com/product-category/dasatinib-impurities/
https://www.benchchem.com/product/b569062#high-resolution-mass-spectrometry-of-dasatinib-dimer
https://www.benchchem.com/product/b569062#high-resolution-mass-spectrometry-of-dasatinib-dimer
https://www.benchchem.com/product/b569062#high-resolution-mass-spectrometry-of-dasatinib-dimer
https://www.benchchem.com/product/b569062#high-resolution-mass-spectrometry-of-dasatinib-dimer
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b569062?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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